molecular formula C10H8N2O B13972639 4-Phenyl-3(2h)-pyridazinone

4-Phenyl-3(2h)-pyridazinone

Cat. No.: B13972639
M. Wt: 172.18 g/mol
InChI Key: TVKFDBOFBKXOQT-UHFFFAOYSA-N
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Description

4-Phenyl-3(2H)-pyridazinone is a heterocyclic compound characterized by a pyridazinone ring substituted with a phenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3(2H)-pyridazinone typically involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. One common method includes the reaction of phenylhydrazine with 1,3-diketones under acidic or basic conditions to form the desired pyridazinone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-3(2H)-pyridazinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydropyridazinones, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

4-Phenyl-3(2H)-pyridazinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 4-Phenyl-3,4-dihydropyridazinone
  • 4-Phenyl-3(2H)-pyridazinone derivatives with various substituents

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern and the resulting chemical properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

5-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C10H8N2O/c13-10-9(6-7-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13)

InChI Key

TVKFDBOFBKXOQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NNC2=O

Origin of Product

United States

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